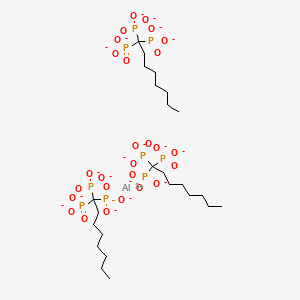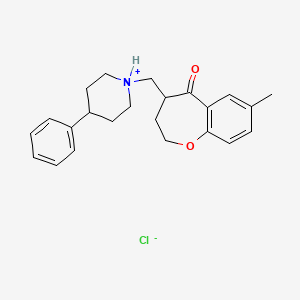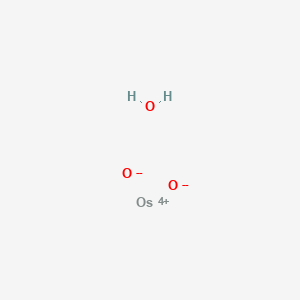
Osmium(IV) oxide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Osmium(IV) oxide hydrate is a chemical compound that consists of osmium in the +4 oxidation state, combined with oxygen and water molecules. It is known for its unique properties and applications in various scientific fields. Osmium is one of the densest naturally occurring elements and is part of the platinum group metals, which are known for their catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions
Osmium(IV) oxide hydrate can be synthesized through several methods. One common approach involves the oxidation of osmium metal or lower oxidation state osmium compounds. For instance, osmium(III) oxide can be exposed to air or oxygen at elevated temperatures to form osmium(IV) oxide. Another method involves the chemical reduction of osmium(VIII) oxide (osmium tetroxide) using reducing agents such as hydrogen or hydrazine under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced by the controlled oxidation of osmium metal or osmium-containing ores. The process involves heating the metal in the presence of oxygen or air, followed by hydration to form the hydrate. This method ensures the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
Osmium(IV) oxide hydrate undergoes several types of chemical reactions, including:
Oxidation: Osmium(IV) oxide can be further oxidized to osmium(VIII) oxide (osmium tetroxide) using strong oxidizing agents such as nitric acid or chlorine.
Reduction: It can be reduced to lower oxidation states, such as osmium(II) or osmium(III), using reducing agents like hydrogen or hydrazine.
Substitution: Osmium(IV) oxide can react with various ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, chlorine.
Reducing Agents: Hydrogen, hydrazine.
Reaction Conditions: Elevated temperatures, controlled atmospheres.
Major Products Formed
Oxidation: Osmium tetroxide (OsO₄).
Reduction: Osmium(II) and osmium(III) compounds.
Substitution: Various osmium coordination complexes
科学研究应用
Osmium(IV) oxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and oxidation reactions.
Biology: Employed as a staining agent in electron microscopy to enhance contrast in biological specimens.
Medicine: Investigated for its potential use in anticancer therapies due to its cytotoxic properties.
Industry: Utilized in the production of high-performance materials and as a catalyst in various industrial processes
作用机制
The mechanism by which osmium(IV) oxide hydrate exerts its effects involves its ability to interact with various molecular targets. In biological systems, it binds to unsaturated lipids and proteins, leading to the formation of stable complexes. This interaction enhances electron scattering, making it useful in electron microscopy. In chemical reactions, osmium(IV) oxide acts as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates, thereby promoting oxidation reactions .
相似化合物的比较
Osmium(IV) oxide hydrate can be compared with other osmium compounds and similar transition metal oxides:
Osmium(VIII) oxide (osmium tetroxide): More commonly used in biological staining and as an oxidizing agent. It is highly volatile and toxic.
Ruthenium tetroxide: Similar in reactivity to osmium tetroxide but less commonly used.
Osmium trichloride hydrate: Another osmium compound used in catalysis and coordination chemistry.
This compound is unique due to its specific oxidation state and its applications in both chemical and biological fields .
属性
分子式 |
H2O3Os |
|---|---|
分子量 |
240.2 g/mol |
IUPAC 名称 |
osmium(4+);oxygen(2-);hydrate |
InChI |
InChI=1S/H2O.2O.Os/h1H2;;;/q;2*-2;+4 |
InChI 键 |
CSFCKWZWCAZYRB-UHFFFAOYSA-N |
规范 SMILES |
O.[O-2].[O-2].[Os+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


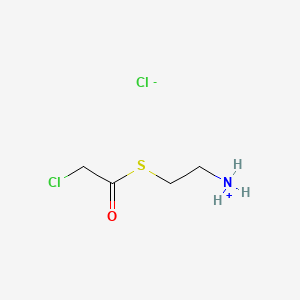
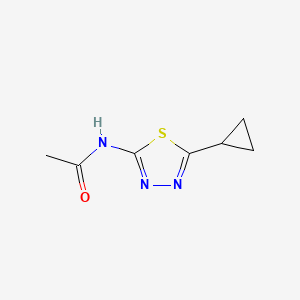
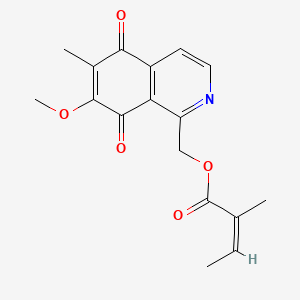
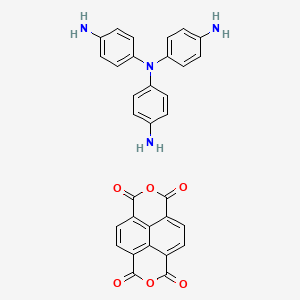
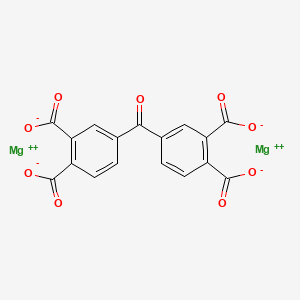
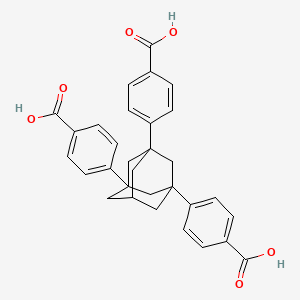
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
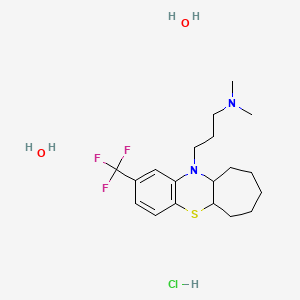
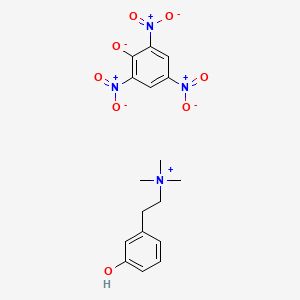
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
